molecular formula C19H11Cl3N2O B2476260 5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-49-0

5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2476260
CAS RN: 338955-49-0
M. Wt: 389.66
InChI Key: QZISXILIMYJWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound, 5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, has not been explicitly studied; however, research on structurally similar pyridine derivatives provides valuable insights. For instance, structural, optical, and junction characteristics of related pyrazolo pyridine derivatives have been explored, showing their application in creating heterojunctions and photosensors due to their unique optical energy gaps and semiconductor properties (Zedan, El-Taweel, & El-Menyawy, 2020). These derivatives exhibit monoclinic polycrystalline nature and can function in electronic devices as they demonstrate significant responses to light, unlike some of their counterparts.

Antimicrobial Activities

Compounds structurally related to the queried chemical have shown promising antimicrobial activities. A study synthesized novel pyrimidine-based heterocycles, which upon testing, displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Shehta & Abdel Hamid, 2019). This research underscores the relevance of pyridine carbonitriles in pharmaceutical sciences, particularly in designing new drugs to combat microbial resistance.

Optical and Semiconductor Properties

The optical and semiconductor properties of pyridine derivatives, closely related to the compound of interest, have been extensively studied. These compounds are known for their thin film formation capabilities and have been used in organic–inorganic photodiode fabrication, demonstrating rectification behavior and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016). Such studies highlight the potential applications of these compounds in electronic and photovoltaic devices, contributing to advancements in solar energy and electronic display technologies.

properties

IUPAC Name

5-(3-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O/c20-15-4-1-3-12(8-15)14-7-13(9-23)19(25)24(10-14)11-16-17(21)5-2-6-18(16)22/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZISXILIMYJWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.